Licoricidin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-Cancer Properties

Licoricidin has demonstrated promising anti-cancer effects across various types of malignancies.

Prostate Cancer

A study indicated that this compound inhibits the metastatic potential of DU145 human prostate cancer cells. Treatment with this compound reduced cell migration and the secretion of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. Specifically, the expression of MMP-9 and uPA was significantly decreased, suggesting a mechanism by which this compound may prevent cancer spread .

Gastric Cancer

This compound has also been shown to combat gastric cancer by targeting the isoprenylcysteine methyltransferase/Ras signaling pathway. In vitro studies revealed that this compound suppressed cell proliferation and induced apoptosis in gastric cancer cell lines, demonstrating its potential as a therapeutic agent against this type of cancer .

Breast Cancer

Research on the 4T1 murine mammary carcinoma model showed that this compound significantly inhibited lung metastasis. Mice treated with this compound exhibited reduced tumor weight and fewer metastatic nodules in the lungs compared to control groups .

| Cancer Type | Mechanism | Effect |

|---|---|---|

| Prostate Cancer | Inhibition of MMP-9 and uPA | Reduced cell migration |

| Gastric Cancer | Targeting ICMT/Ras pathway | Suppressed proliferation, induced apoptosis |

| Breast Cancer | Inhibition of lung metastasis | Reduced tumor weight |

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in models of ischemia-induced brain injury. A study found that pretreatment with this compound significantly reduced infarct volumes in mice subjected to middle cerebral artery occlusion. The compound upregulated anti-apoptotic proteins such as Bcl-xL and Bcl-2 while inhibiting caspase-9 activation, highlighting its potential for treating ischemic conditions .

Antimicrobial Activity

This compound has shown antibacterial properties against various pathogens, including Staphylococcus aureus and Helicobacter pylori. Its effectiveness against antibiotic-resistant strains makes it a candidate for further research in combating infections that are difficult to treat with conventional antibiotics .

Dental Health

Recent studies have indicated that this compound may be effective in controlling dental caries caused by Streptococcus mutans. It exhibited antibacterial activity against both biofilm-embedded and planktonic cells without cytotoxic effects on oral keratinocytes, suggesting its suitability for oral health applications .

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacteriostatic effect | 6.25 |

| Helicobacter pylori | Effective against resistant strains | 6.25 |

| Streptococcus mutans | Antibacterial in dental applications | Not specified |

Mécanisme D'action

Target of Action

Licoricidin, a type of isoflavonoid, is extracted from the root of Glycyrrhiza glabra . The primary target of this compound is isoprenyl carboxyl methyltransferase (ICMT) . ICMT is an enzyme that plays a crucial role in the post-translational modification of proteins, including the oncogenic Ras proteins . Another potential target of this compound is tyrosine-protein phosphatase type 1 (PTPN1) , which plays a key role in regulating cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This compound combats gastric cancer by targeting the ICMT/Ras pathway . It significantly downregulates the expression of ICMT, both in MGC-803 cells and in xenograft tumors . Moreover, this compound effectively reduces the level of active Ras-GTP and blocks the phosphorylation of Raf and Erk, which may be involved in its anti-gastric cancer effects .

Biochemical Pathways

This compound exerts its mechanism of action against gastric cancer by inducing its antimetastatic properties, leading to apoptosis and tumor suppression via regulating several signaling pathways involved in cellular growth and development . It hinders the proliferation and migration of hepatocellular carcinoma cells and enhances the apoptosis and cycle arrest at the G0/G1 phase by modulating the PDK1/AKT/p21 pathway .

Result of Action

This compound exhibits multiple anti-gastric cancer activities, including suppressing proliferation, inducing apoptosis, arresting the cell cycle in the G0/G1 phase, and inhibiting the migration and invasion abilities of MGC-803 gastric cancer cells . It also hinders the proliferation and induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells .

Action Environment

Both genotype and environmental factors directly or indirectly affect the growth traits and active ingredient content of licorice . Among these, genotype was the main factor affecting the growth traits of licorice, while environmental factors and soil physicochemical properties were the main factors affecting the active ingredients of licorice .

Analyse Biochimique

Biochemical Properties

Licoricidin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess antiproliferative properties against certain cell lines, indicating its interaction with cellular proteins involved in cell proliferation . The nature of these interactions is often inhibitory, as this compound can suppress the activity of these proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound was observed to inhibit the number of colony formation in a dose-dependent manner, indicating its influence on cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to suppress the invasive and metastatic properties of certain cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Méthodes De Préparation

Licoricidin is typically extracted from the root of Glycyrrhiza glabra using a combination of liquid chromatography and gel filtration techniques . The extraction process involves the use of solvents such as hexane and ethanol to isolate the compound from the plant material . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in sufficient quantities for research and commercial use .

Analyse Des Réactions Chimiques

Licoricidin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Comparaison Avec Des Composés Similaires

Licoricidin is unique among isoflavonoids due to its potent antimicrobial and anticancer activities. Similar compounds include glycyrol, glycyrin, and glycycoumarin, which also exhibit antimicrobial properties but differ in their chemical structures and specific activities . For example, glycyrol and glycyrin are more effective against certain fungal strains, while this compound shows higher activity against bacterial strains .

Propriétés

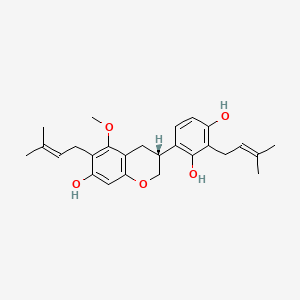

IUPAC Name |

4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O5/c1-15(2)6-8-19-22(27)11-10-18(25(19)29)17-12-21-24(31-14-17)13-23(28)20(26(21)30-5)9-7-16(3)4/h6-7,10-11,13,17,27-29H,8-9,12,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRZTUJCDFSIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C(C(=C3OC)CC=C(C)C)O)OC2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licoricidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30508-27-1 | |

| Record name | Licoricidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 - 156 °C | |

| Record name | Licoricidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.